molecular formula C18H14FNO2S B390418 N-(3-FLUOROPHENYL)-[1,1'-BIPHENYL]-4-SULFONAMIDE

N-(3-FLUOROPHENYL)-[1,1'-BIPHENYL]-4-SULFONAMIDE

Cat. No.: B390418
M. Wt: 327.4g/mol
InChI Key: HSKHEMGXJUDSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a biphenyl structure, which is further substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products include various substituted biphenyl derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the biphenyl structure can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to the presence of both a fluorophenyl group and a sulfonamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group provides strong binding interactions with biological targets.

Properties

Molecular Formula

C18H14FNO2S

Molecular Weight

327.4g/mol

IUPAC Name

N-(3-fluorophenyl)-4-phenylbenzenesulfonamide

InChI

InChI=1S/C18H14FNO2S/c19-16-7-4-8-17(13-16)20-23(21,22)18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13,20H

InChI Key

HSKHEMGXJUDSBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.